N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound features a 1,6-dihydropyridine core with a ketone at position 6, a 3-nitrobenzyl group at position 1, and a carboxamide moiety at position 3 linked to a 3,4-dichlorophenyl group. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest roles in targeting enzymes or receptors requiring aromatic and polar interactions .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-16-6-5-14(9-17(16)21)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZQUPNLZTWSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the dichlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a dichlorophenyl boronic acid or halide is coupled with the dihydropyridine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in hydrochloric acid (HCl).
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Structure
The compound can be represented as follows:
- IUPAC Name : N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- CAS Number : 899741-51-6
- Molecular Formula : C17H14Cl2N2O3
- Molecular Weight : 367.21 g/mol
Medicinal Chemistry
Dihydropyridine derivatives are known for their diverse biological activities, including:
- Antihypertensive Activity : Dihydropyridines are commonly used as calcium channel blockers in the treatment of hypertension. The incorporation of halogenated phenyl groups may enhance their potency and selectivity.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The nitro group could play a role in inducing apoptosis in cancer cells.
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies against neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- Dichlorophenyl Substitution : The presence of chlorine atoms may enhance lipophilicity and improve bioavailability.
- Nitro Group Influence : The nitro group can affect electron distribution and reactivity, potentially enhancing interaction with biological targets.
Data Table: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Dihydropyridine Formation | Condensation | Aldehyde, Amine |
| Substituent Introduction | Electrophilic Aromatic Substitution | Nitro Compounds, Chlorinating Agents |
| Carboxamide Formation | Amidation | Carboxylic Acid Derivative |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Antimicrobial Activity Study
A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess antimicrobial properties worth exploring further.
Anticancer Research
In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines like MCF7 (breast cancer) and HeLa (cervical cancer). This opens avenues for further research into its potential as an anticancer agent.
Neuroprotective Effects
Research indicates that certain dihydropyridine derivatives exhibit neuroprotective effects in models of neuronal injury. Investigating this compound's ability to protect neurons from oxidative stress could provide insights into its therapeutic potential for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydropyridine structure suggests it could act on calcium channels, similar to other dihydropyridine derivatives used in cardiovascular treatments.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1 (benzyl group) and the carboxamide-linked aryl group. These modifications impact molecular weight, polarity, and solubility:
| Compound Name | CAS Number | Substituent at Position 1 | Carboxamide-Linked Group | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|---|---|
| Target Compound: N-(3,4-Dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Not Provided | 3-Nitrobenzyl | 3,4-Dichlorophenyl | ~C₁₉H₁₃Cl₂N₃O₄ | ~437.2 | High polarity (nitro), moderate lipophilicity |
| 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 339024-51-0 | 3-Chlorobenzyl | 4-Chlorophenyl | C₁₉H₁₃Cl₃N₂O₂ | 415.7 | High lipophilicity (Cl substituents) |
| 5-Chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 339023-93-7 | 3,4-Dichlorobenzyl | 4-Methoxyphenyl | C₂₀H₁₅Cl₃N₂O₃ | 437.7 | Balanced polarity (OCH₃), moderate logP |
| 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 338977-35-8 | 3-Chlorobenzyl | 4-Methoxyphenyl | C₂₀H₁₆Cl₂N₂O₃ | 403.3 | Enhanced solubility (OCH₃) |
Notes:
Spectral and Analytical Data
- IR Spectroscopy: Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .
- LC-MS : The target compound’s molecular ion (MH⁺) is expected at m/z ~438, higher than chloro-substituted analogs (e.g., m/z 403–416) due to the nitro group’s mass contribution .
- ¹H NMR : The 3-nitrobenzyl group would show aromatic protons as multiplets at δ 7.5–8.5 ppm, distinct from chloro-substituted analogs (δ 7.0–7.4 ppm) .
Biological Activity
N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. The structural features of this compound, particularly the presence of halogenated and nitro groups, are believed to enhance its pharmacological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C19H13Cl2N3O4, with a molecular weight of approximately 418.23 g/mol. The compound is characterized by a six-membered heterocyclic ring structure that incorporates various functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C19H13Cl2N3O4 |
| Molecular Weight | 418.23 g/mol |
| Structure | Chemical Structure |
Antibacterial Activity
Research has demonstrated that dihydropyridine derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli , with notable inhibition zones indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of dihydropyridine derivatives have been extensively studied. A recent investigation into the cytotoxic effects of this compound revealed that it induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle progression, leading to decreased viability in cancerous cells .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer effects, this compound has also shown anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various synthesized compounds, this compound exhibited significant activity against Klebsiella pneumoniae and E. coli , with inhibition zones measured at 15 mm and 18 mm respectively .
Study 2: Cytotoxic Effects on Cancer Cells
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of 25 µM against MCF-7 breast cancer cells, demonstrating its potential as a chemotherapeutic agent .
Q & A
Q. Table 1: Example Synthetic Routes for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 3-Fluorobenzyl bromide, K₂CO₃, DMF | 65 | |
| 2 | 2-Aminobenzamide, EDCI, DCM | 72 | |
| 3 | KMnO₄ in acidic H₂O | 58 |
Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound?
Answer:
Key Techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₄Cl₂N₃O₃) with <2 ppm error .
- Computational Tools:
- InChI Key/SMILES: Validate structure using PubChem-derived descriptors .
- DFT Calculations: Predict vibrational modes (IR) and electronic properties .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
Methodological Approach:
Validate Computational Models: Re-run DFT or molecular docking simulations with adjusted parameters (e.g., solvent effects, protonation states) .
Experimental Replication: Conduct dose-response assays (e.g., IC₅₀ measurements) under standardized conditions to confirm activity .
Structural Analogs: Compare results with fluorobenzyl or chlorophenyl analogs to isolate electronic effects of the nitro group .
Case Study: A discrepancy in enzyme inhibition predictions (computational IC₅₀ = 10 nM vs. experimental IC₅₀ = 500 nM) was resolved by incorporating solvation entropy in simulations, aligning with experimental data .
Advanced: What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
Answer:
Stepwise Methodology:
Kinetic Assays: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and thermodynamic parameters .
Mutagenesis Studies: Modify active-site residues (e.g., Ser195 in hydrolases) to identify critical interactions .
Fluorescence Quenching: Monitor conformational changes using tryptophan residues in target enzymes .
Key Insight: The nitro group’s electron-withdrawing effects may enhance hydrogen bonding with catalytic residues, as seen in fluorinated analogs .
Basic: How should in vitro assays be designed to evaluate antimicrobial potential?
Answer:
Protocol Design:
- Test Organisms: Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains for broad-spectrum assessment .
- Controls: Use ciprofloxacin (positive) and DMSO (vehicle) controls.
- Metrics: Determine minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines) .
Q. Table 2: Example MIC Data for Analogous Compounds
| Compound | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|
| Nitrothiazole derivative | 8.0 | |
| Fluorobenzyl analog | 16.0 |
Advanced: How does the electronic nature of the 3-nitrobenzyl group influence reactivity?
Answer:
Mechanistic Insights:
- Nucleophilic Substitution: The nitro group’s meta-directing effects favor electrophilic attack at specific pyridine ring positions .
- Redox Stability: Nitro groups may undergo partial reduction under acidic conditions, requiring inert atmospheres during synthesis .
- Comparative Analysis: Fluorobenzyl analogs exhibit higher lipophilicity (logP +0.5), whereas nitro groups enhance dipole moments, impacting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
